molecular formula C17H19ClN2O2S2 B3988397 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B3988397
M. Wt: 382.9 g/mol
InChI Key: ZIMLKQQPDSEYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea, also known as CPTU, is a chemical compound that has been the focus of significant scientific research in recent years. This compound has been found to have a range of potential applications, particularly in the field of medicine. In

Mechanism of Action

The exact mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in the body, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This could make it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea in lab experiments is that it has been shown to have low toxicity in vitro. This means that it is unlikely to cause harm to cells or tissues in a lab setting. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Additionally, researchers are interested in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Conclusion:
Overall, this compound is a chemical compound that has shown promise in a range of scientific research applications. Its anti-inflammatory, anti-tumor, antifungal, and antibacterial properties make it a potential candidate for the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential side effects, this compound represents an exciting area of research for the scientific community.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential use in medicine. It has been found to have anti-inflammatory properties, which could make it useful in the treatment of diseases such as arthritis. Additionally, this compound has been found to have anti-tumor properties, making it a potential candidate for cancer treatment. Studies have also shown that this compound has antifungal and antibacterial properties, which could make it useful in the treatment of infections.

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-21-13-5-8-16(22-2)15(11-13)20-17(23)19-9-10-24-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLKQQPDSEYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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